1-Amino-2-naphthol-4-sulfonic acid

Colorimetric phosphate analysis Phosphomolybdenum blue reduction Fiske-Subbarow method

Substituting this compound with incorrect isomers causes delayed phosphate color development and genotoxic impurities. 1-Amino-2-naphthol-4-sulfonic acid (1,2,4-acid) is the only isomer with ortho-amino-hydroxy geometry that ensures fast, reproducible Fiske-Subbarow reduction and stable metal-dye chelation. • Enables linear phosphate quantification across the widest dynamic range among common reductants. • Essential diazo component for Acid Complex Peach Red B, Acid Mordant Black R, and related dyes. • Lot-consistent kinetics; ≥98% purity.

Molecular Formula C10H9NO4S
Molecular Weight 239.25 g/mol
CAS No. 116-63-2
Cat. No. B093659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-naphthol-4-sulfonic acid
CAS116-63-2
Synonyms1-amino-2-naphthol-4-sulfonic acid
ANSK compound
Molecular FormulaC10H9NO4S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)O
InChIInChI=1S/C10H9NO4S/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)
InChIKeyRXCMFQDTWCCLBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

1-Amino-2-naphthol-4-sulfonic Acid Specifications & Applications


1-Amino-2-naphthol-4-sulfonic acid (CAS 116-63-2, C₁₀H₉NO₄S, MW 239.25), also known as 1,2,4-acid or 4-amino-3-hydroxy-1-naphthalenesulfonic acid, is an aminonaphtholsulfonic acid derivative that functions as a reducing agent in the colorimetric determination of phosphate via the Fiske-Subbarow phosphomolybdenum blue method and serves as a key intermediate for the synthesis of acid metal complex azo dyes [1] [2]. The compound is typically supplied as a white to light pink crystalline powder with a melting point of 290 °C (decomposition) and exhibits limited solubility in cold water but dissolves in hot aqueous sodium bisulfite and alkaline solutions . Its dual amino and hydroxyl functional groups, positioned ortho to each other on the naphthalene ring with a sulfonic acid group at the 4-position, confer the specific reduction potential and diazotization coupling capacity that define its industrial utility .

1-Amino-2-naphthol-4-sulfonic Acid Substitution Risks


Procurement specialists and analytical chemists cannot freely substitute 1-amino-2-naphthol-4-sulfonic acid (1,2,4-acid) with other aminonaphtholsulfonic acid isomers or alternative reducing agents because the specific ortho arrangement of the amino and hydroxyl groups relative to the 4-sulfonic acid moiety governs both the reduction kinetics of the phosphomolybdate complex and the diazotization efficiency for azo dye synthesis [1] [2]. Isomers such as 1,8,4-acid, 2,3,6-acid, and 2,8,6-acid exhibit substantially delayed color development in phosphate assays, while the 1-amino-2-naphthol-6-sulfonic acid isomer (end-product of Sunset Yellow degradation) has been documented to possess genotoxic activity not associated with the 4-sulfonic acid isomer [1] [3]. Substituting ascorbic acid or stannous chloride alters method linearity, temperature sensitivity, and inter-assay reproducibility in ways that invalidate established calibration protocols [4] [5].

1-Amino-2-naphthol-4-sulfonic Acid Comparative Performance


Rapid Color Development in Phosphate Assays

In a systematic comparison of aminonaphtholsulfonic acid isomers for phosphate colorimetry, 1-amino-2-naphthol-4-sulfonic acid (1,2,4-acid) achieved maximal blue color intensity significantly faster than the 1,8,4-, 2,3,6-, and 2,8,6-isomers, as well as the disulfonic acid derivatives 1,8,2,4-, 1,8,3,6-, 1,8,4,6-, and 2,8,3,6-acid [1]. The position of the sulfonic acid group relative to the amino group was identified as the critical determinant of reduction rate, with the 1,2,4-substitution pattern providing optimal electron density distribution for rapid phosphomolybdate reduction [1]. While certain isomers eventually produced deeper final color intensities, their substantially delayed attainment of maximum absorbance renders them unsuitable for routine laboratory workflows requiring timely readouts [1].

Colorimetric phosphate analysis Phosphomolybdenum blue reduction Fiske-Subbarow method

Temperature Stability and Reproducibility vs. Stannous Chloride

Direct experimental comparison demonstrated that substituting stannous chloride (the reducing agent in the Kuttner and Lichtenstein method) with 1-amino-2-naphthol-4-sulfonic acid, as specified in the Fiske-Subbarow protocol, markedly improved assay reproducibility under variable temperature conditions [1]. Under laboratory temperature fluctuations of up to 10 °C, the stannous chloride method failed to produce reproducible standard curves from day to day, with irregular values obtained for the proportionality constant K₁ in the equation C = 2 − log G/K₁ [1]. In contrast, the 1-amino-2-naphthol-4-sulfonic acid method rendered the effect of temperature fluctuations comparatively inconspicuous [1].

Phosphorus microanalysis Filter photometry Reducing agent stability

Widest Dynamic Range for Phosphate Quantification

In a comparative evaluation of three color-developing reagent systems for soil phosphorus analysis across Lancaster, Mehlich II, and Mehlich III extracts, the ammonium molybdate-1,2,4-aminonaphtholsulfonic acid (ANS) method provided the widest dynamic range for phosphate concentration quantification, albeit with the lowest sensitivity among the three methods tested [1]. The comparator systems were ammonium molybdate-ascorbic acid-bismuth subcarbonate (AB) and ammonium molybdate-ascorbic acid-antimony potassium tartrate (AA), the latter of which exhibited the narrowest color-developing range and sensitivity comparable to AB [1]. Color development with ANS continued to increase over extended standing time (first-order regression coefficient increased with standing time), whereas AA and AB methods demonstrated stable absorbance within 3 hours and lower coefficients of variation [1].

Soil phosphorus analysis Color-developing reagents Spectrophotometric method comparison

Reduced Wastewater via Semi-Continuous Synthesis

Conventional batch processes for synthesizing 1-amino-2-naphthol-4-sulfonic acid, as documented in BIOS Final Report No. 986 and earlier Organic Synthesis protocols, required operation in very dilute aqueous solutions and consumed large excesses of sodium bisulfite (up to 2.7-fold molar amounts relative to nitrosated 2-naphthol), generating substantial sodium sulfate contamination in wastewater [1] [2]. The improved semi-continuous and continuous process disclosed in US Patent 4,929,752 eliminates the need for dilute reaction conditions and significantly reduces bisulfite consumption while enabling direct use of the reaction product for dye synthesis without intermediate isolation [1]. A related process described in German Offenlegungsschrift 3 431 695 attempted to address yield issues but introduced organic solvent contamination to wastewater streams [1].

Dye intermediate manufacturing Process optimization Industrial wastewater compliance

Salting-Out Behavior vs. Naphthol Derivatives

Comparative solubility measurements in NaCl(aq) at T = 298.15 K across ionic strengths of 0–3 mol L⁻¹ revealed that 1-amino-2-naphthol-4-sulfonic acid exhibits a Setschenow coefficient (kₘ) of 0.369, which is 1.77-fold higher than that of 1-naphthol (kₘ = 0.209) and 2.34-fold higher than that of 1,5-dihydroxynaphthalene (kₘ = 0.158) [1]. The neutral species solubility in pure water (expressed as log S₀) was −2.594 for 1-amino-2-naphthol-4-sulfonic acid, compared to −1.978 for 1-naphthol and −2.886 for 1,5-dihydroxynaphthalene [1]. The protonation constants determined potentiometrically under identical conditions enabled calculation of activity coefficients using Debye-Hückel, SIT, and Pitzer models [1].

Solubility engineering Ionic strength effects Process crystallization

Positional Specificity for Metal Complex Dyes

The 1-amino-2-naphthol-4-sulfonic acid isomer (1,2,4-acid) is specifically required for the synthesis of acid metal complex dyes used in wool and leather dyeing applications, including commercial products such as Acid Complex Peach Red B, Acid Mordant Black R, Acid Complex Salt GGN, and Acid Mordant Date BN [1]. The ortho arrangement of the amino and hydroxyl groups in the 1,2-positions, combined with the 4-sulfonic acid substituent, creates a chelating environment capable of forming stable coordination complexes with transition metal ions (typically chromium, cobalt, or iron) [1]. Isomers lacking this precise substitution pattern—such as 1-amino-2-naphthol-6-sulfonic acid or 1-amino-2-naphthol-3,6-disulfonic acid—do not yield the same metal-complexing chromophores and instead produce genotoxic reduction products upon azo bond cleavage [2].

Metal complex azo dyes Wool dyeing Leather dye intermediates

1-Amino-2-naphthol-4-sulfonic Acid Application Scenarios


Clinical and Environmental Phosphate Analysis

Laboratories performing serum phosphate or soil/water phosphorus analysis under variable ambient temperature conditions (e.g., field stations, non-climate-controlled facilities) benefit specifically from 1-amino-2-naphthol-4-sulfonic acid‘s demonstrated temperature stability advantage over stannous chloride methods [1]. The ANS method provides the widest phosphate quantification range among three common reagent systems, making it suitable for environmental samples with highly variable phosphorus concentrations without requiring dilution or re-analysis [2]. Procurement for this application should specify “for determination of phosphate” grade material with documented lot-to-lot consistency in reduction kinetics.

Acid Metal Complex Dye Manufacturing

Manufacturers of acid metal complex dyes (including Acid Complex Peach Red B, Acid Mordant Black R, and Acid Mordant Date BN) must specify the 1,2,4-isomer because only this substitution pattern provides the ortho-amino-hydroxy chelation geometry necessary for stable transition metal coordination [1] [2]. Alternative isomers (e.g., 1-amino-2-naphthol-6-sulfonic acid) produce genotoxic reduction products and fail to form the desired metal-dye complexes [2]. Sourcing from suppliers utilizing continuous or semi-continuous manufacturing processes reduces the risk of batch-to-batch variability and ensures compliance with wastewater discharge regulations .

Diazo Intermediate for Azo Dye Coupling

The diazotization product of 1-amino-2-naphthol-4-sulfonic acid—1-diazo-2-naphthol-4-sulfonic acid—serves as the essential diazo component for synthesizing a broad range of textile and leather azo dyes [1]. The sulfonic acid group at the 4-position confers water solubility to the resulting dyes, while the diazonium group at the 1-position enables efficient electrophilic coupling with electron-rich aromatic coupling components [1]. The optimized continuous process enables direct use of the diazo product without isolation, streamlining downstream dye synthesis workflows and reducing intermediate handling requirements [2].

Silver Nanoparticle Functionalization for Metal Sensing

1-Amino-2-naphthol-4-sulfonic acid has been successfully employed to functionalize silver nanoparticles (ANS-AgNPs) for the development of facile, rapid colorimetric assays for Cd²⁺ detection [1]. The compound‘s amino and hydroxyl functional groups anchor to the silver nanoparticle surface while the sulfonic acid group provides water dispersibility, and the naphthalene chromophore enables visual color change upon metal ion coordination [1]. This emerging application demonstrates the compound’s utility beyond traditional dye intermediate and analytical reagent roles.

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